2-Bromoprop-2-ene-1-sulfonamide

Catalog No.
S13727049
CAS No.
M.F
C3H6BrNO2S
M. Wt
200.06 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromoprop-2-ene-1-sulfonamide

Product Name

2-Bromoprop-2-ene-1-sulfonamide

IUPAC Name

2-bromoprop-2-ene-1-sulfonamide

Molecular Formula

C3H6BrNO2S

Molecular Weight

200.06 g/mol

InChI

InChI=1S/C3H6BrNO2S/c1-3(4)2-8(5,6)7/h1-2H2,(H2,5,6,7)

InChI Key

MMMPPUZQDRNZJB-UHFFFAOYSA-N

Canonical SMILES

C=C(CS(=O)(=O)N)Br

2-Bromoprop-2-ene-1-sulfonamide is an organosulfur compound characterized by a sulfonamide functional group attached to a brominated propene structure. The compound features a double bond between the second and third carbon atoms, with a bromine atom at the second position and a sulfonamide group (-SO2NH2) at the first position. This molecular configuration contributes to its unique chemical properties and potential reactivity in various

The reactivity of 2-Bromoprop-2-ene-1-sulfonamide can be attributed to both the electrophilic nature of the bromine atom and the nucleophilic characteristics of the sulfonamide group. Key reactions include:

  • Nucleophilic Substitution: The bromine atom can undergo nucleophilic substitution reactions, where nucleophiles can attack the carbon atom bonded to the bromine, leading to the formation of various derivatives.
  • Elimination Reactions: Under certain conditions, elimination reactions can occur, resulting in the formation of alkenes or other unsaturated compounds.
  • Sulfonamide Reactivity: The sulfonamide group can participate in various transformations, including acylation and alkylation, which are significant in medicinal chemistry for synthesizing bioactive compounds.

The synthesis of 2-Bromoprop-2-ene-1-sulfonamide can be achieved through several methods:

  • Direct Halogenation: Propene can be brominated in the presence of a sulfonyl chloride to introduce both the bromine and sulfonamide groups.
  • Nucleophilic Substitution: Starting from a suitable precursor such as 2-bromopropene, treatment with a sulfonamide reagent can yield 2-Bromoprop-2-ene-1-sulfonamide.
  • Functionalization Reactions: Utilizing organometallic reagents or other nucleophiles can facilitate the introduction of the sulfonamide group onto the propene framework .

2-Bromoprop-2-ene-1-sulfonamide has potential applications in:

  • Medicinal Chemistry: As a building block for synthesizing novel pharmaceuticals, particularly those targeting bacterial infections.
  • Chemical Synthesis: Serving as an intermediate in organic synthesis for creating more complex molecules with specific functionalities.
  • Material Science: Potential use in developing new materials with tailored properties due to its unique chemical structure.

Studies on interactions involving 2-Bromoprop-2-ene-1-sulfonamide are necessary to understand its reactivity profile fully. Research into its interactions with various nucleophiles and electrophiles can reveal insights into its potential applications in drug design and development. Additionally, examining its interactions with biological targets will help elucidate its mechanism of action as an antibacterial agent.

Several compounds share structural similarities with 2-Bromoprop-2-ene-1-sulfonamide. Here are some notable examples:

Compound NameStructure FeaturesUnique Properties
SulfanilamideContains an amine group attached to a benzene ringBroad-spectrum antibacterial activity
SulfadiazineContains diazine moiety along with sulfonamideEffective against specific bacterial strains
SulfamethoxazoleAromatic ring with methoxyl groupUsed widely as an antibiotic
4-AminobenzenesulfonamideAmino group on an aromatic ringKey precursor for many pharmaceutical agents

These compounds highlight the versatility of sulfonamides and their derivatives in medicinal chemistry while showcasing how structural modifications can lead to distinct biological activities and applications.

XLogP3

0.1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

198.93026 g/mol

Monoisotopic Mass

198.93026 g/mol

Heavy Atom Count

8

Dates

Modify: 2024-08-10

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